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Compound of Interest

Compound Name: SR2595

Cat. No.: B15543478 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

SR2595 is a potent and selective inverse agonist of the Peroxisome Proliferator-Activated

Receptor gamma (PPARγ).[1][2][3] PPARγ is a nuclear receptor that plays a pivotal role as the

master regulator of adipogenesis.[1][3][4] SR2595 was developed from the PPARγ antagonist

SR1664 and is designed to actively repress the basal transcriptional activity of PPARγ.[1][2]

This unique mechanism of action makes SR2595 a valuable tool for studying the biological

roles of PPARγ and for exploring therapeutic strategies that involve the pharmacological

repression of this receptor, particularly in the context of promoting osteogenesis over

adipogenesis.[1][2][3][5]

Mechanism of Action:

SR2595 functions as a PPARγ inverse agonist. Unlike neutral antagonists that simply block

agonist binding, an inverse agonist reduces the constitutive activity of the receptor. SR2595
achieves this by binding to the PPARγ ligand-binding domain and inducing a conformational

change that promotes a clash with the activation function-2 (AF2) helix.[1] This prevents the

recruitment of coactivators and may enhance the recruitment of corepressors, leading to a

repression of target gene transcription below basal levels.[1][6] Consequently, SR2595 can

effectively block adipogenesis and promote the commitment of mesenchymal stem cells

(MSCs) to the osteogenic lineage.[1][2][5]
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Data Presentation
Table 1: In Vitro Efficacy of SR2595

Cell Line Assay Type Concentration
Observed
Effect

Reference

HEK293T

PPARγ:PPRE-

Luciferase

Reporter Assay

1 µM

Repression of

transactivation

below basal

levels

[1]

3T3-L1

preadipocytes

qPCR

(Adipogenic

Differentiation)

1 µM

Decreased

expression of the

adipogenic

marker FABP4

[1]

Human

Mesenchymal

Stem Cells

(MSCs)

Osteogenic

Differentiation

(Calcium

Deposition)

Not specified,

presumed similar

to other assays

Statistically

significant

increase in

calcium

deposition

[1][5]

Human

Mesenchymal

Stem Cells

(MSCs)

qPCR

(Osteogenic

Differentiation)

Not specified,

presumed similar

to other assays

Increased

expression of

osteogenic

markers BMP2

and BMP6

[1][5]

Experimental Protocols
General Guidelines for Handling SR2595

Solubility: Prepare a stock solution of SR2595 in a suitable solvent such as dimethyl

sulfoxide (DMSO). For cell culture experiments, the final concentration of DMSO should be

kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

Storage: Store the SR2595 stock solution at -20°C or -80°C for long-term storage. Avoid

repeated freeze-thaw cycles.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b15543478?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4471882/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4471882/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4471882/
https://scispace.com/pdf/pharmacological-repression-of-pparg-promotes-osteogenesis-57sx5furve.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4471882/
https://scispace.com/pdf/pharmacological-repression-of-pparg-promotes-osteogenesis-57sx5furve.pdf
https://www.benchchem.com/product/b15543478?utm_src=pdf-body
https://www.benchchem.com/product/b15543478?utm_src=pdf-body
https://www.benchchem.com/product/b15543478?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15543478?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol for In Vitro Osteogenic Differentiation of
Mesenchymal Stem Cells (MSCs)
This protocol describes how to induce osteogenic differentiation in MSCs using SR2595.

Materials:

Human Mesenchymal Stem Cells (MSCs)

Complete culture medium (e.g., α-MEM with 10-17% FBS, 2 mM L-glutamine, 100 U/mL

penicillin, and 100 µg/mL streptomycin)[1]

Osteogenic induction medium (complete culture medium supplemented with 50 µM

ascorbate-2-phosphate, 10 mM β-glycerophosphate, and 100 nM dexamethasone)

SR2595 stock solution (e.g., 1 mM in DMSO)

Vehicle control (DMSO)

Multi-well cell culture plates (e.g., 24-well plates)

Phosphate-buffered saline (PBS)

Fixative (e.g., 4% paraformaldehyde in PBS)

Alizarin Red S staining solution

Reagents for RNA extraction and qPCR (optional)

Procedure:

Cell Seeding: Seed MSCs in a 24-well plate at a density of 5,000 cells/cm².[1] Culture the

cells in complete culture medium at 37°C in a humidified incubator with 5% CO₂.

Adherence: After 24 hours, remove the non-adherent cells by washing with PBS and replace

the medium with fresh complete culture medium.[1]
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Induction of Differentiation: When the cells reach approximately 80-90% confluency, replace

the complete culture medium with osteogenic induction medium.

Treatment: Add SR2595 to the osteogenic induction medium at the desired final

concentration (e.g., 1 µM). Include a vehicle control (DMSO) at the same final concentration

as the SR2595-treated wells.

Medium Change: Replace the medium with fresh osteogenic induction medium containing

SR2595 or vehicle every 2-3 days.

Duration: Continue the differentiation for 14-21 days.

Assessment of Osteogenesis (Alizarin Red S Staining): a. After the differentiation period,

wash the cells twice with PBS. b. Fix the cells with 4% paraformaldehyde for 15 minutes at

room temperature. c. Wash the fixed cells three times with deionized water. d. Stain the cells

with Alizarin Red S solution for 20-30 minutes at room temperature. e. Wash the cells

extensively with deionized water to remove excess stain. f. Visualize and quantify the

calcium deposits. Red staining indicates the presence of calcified matrix.

Assessment of Osteogenesis (qPCR): a. At desired time points (e.g., day 7 or 14), lyse the

cells and extract total RNA. b. Perform reverse transcription to synthesize cDNA. c. Analyze

the expression of osteogenic marker genes such as BMP2, BMP6, RUNX2, and ALPL by

qPCR. Normalize the expression to a suitable housekeeping gene.

Protocol for In Vitro Adipogenic Differentiation of 3T3-L1
Preadipocytes
This protocol details the method for assessing the inhibitory effect of SR2595 on adipocyte

differentiation.

Materials:

3T3-L1 preadipocytes

Growth medium (DMEM with 10% bovine calf serum)
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Adipogenic induction medium (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone,

and 10 µg/mL insulin)

Adipogenic maintenance medium (DMEM with 10% FBS and 10 µg/mL insulin)

SR2595 stock solution (e.g., 1 mM in DMSO)

Vehicle control (DMSO)

Multi-well cell culture plates (e.g., 12-well plates)

Reagents for RNA extraction and qPCR

Procedure:

Cell Seeding: Plate 3T3-L1 preadipocytes in 12-well plates and grow to confluence in growth

medium.

Induction: Two days post-confluence (Day 0), replace the growth medium with adipogenic

induction medium.

Treatment: Add SR2595 at a final concentration of 1 µM or other desired concentrations.[1]

Include a vehicle control.

Medium Change 1: On Day 2, replace the induction medium with adipogenic maintenance

medium containing SR2595 or vehicle.

Medium Change 2: On Day 4, and every two days thereafter, replace the medium with fresh

adipogenic maintenance medium containing SR2595 or vehicle.

Duration: Continue the differentiation for 8-10 days.

Assessment of Adipogenesis (qPCR): a. At the end of the differentiation period, harvest the

cells. b. Extract total RNA and synthesize cDNA. c. Perform qPCR to analyze the expression

of adipogenic markers such as FABP4 (aP2) and PPARG. Normalize to a housekeeping

gene. A decrease in the expression of these markers in SR2595-treated cells compared to

the vehicle control indicates inhibition of adipogenesis.[1]
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Protocol for PPARγ:PPRE Luciferase Reporter Assay
This assay is used to measure the effect of SR2595 on the transcriptional activity of PPARγ.

Materials:

HEK293T cells[1]

Cell culture medium (e.g., DMEM with 10% FBS)

Expression plasmid for PPARγ

Reporter plasmid containing a luciferase gene driven by a promoter with PPAR response

elements (PPRE)

Transfection reagent

SR2595 stock solution

Vehicle control (DMSO)

Luciferase assay reagent

Luminometer

Procedure:

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 80-90%

confluency on the day of transfection.

Transfection: Co-transfect the cells with the PPARγ expression plasmid and the PPRE-

luciferase reporter plasmid using a suitable transfection reagent according to the

manufacturer's protocol. A plasmid expressing Renilla luciferase can be co-transfected for

normalization of transfection efficiency.

Treatment: After 24 hours of transfection, replace the medium with fresh medium containing

1 µM SR2595 or vehicle control.[1]

Incubation: Incubate the cells for an additional 18-24 hours.
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Luciferase Assay: a. Lyse the cells and measure the firefly luciferase activity using a

luminometer according to the manufacturer's instructions for the luciferase assay reagent. b.

If a normalization plasmid was used, measure Renilla luciferase activity as well.

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A

decrease in the normalized luciferase activity in SR2595-treated cells compared to the

vehicle control indicates repression of PPARγ transcriptional activity.[1]
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Caption: SR2595 inverse agonism of the PPARγ signaling pathway.
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Experimental Workflow: Osteogenic Differentiation
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(Osteogenic Medium)

Treat with SR2595 (1 µM)
or Vehicle (DMSO)

Culture for 14-21 days
(Change medium every 2-3 days)

Assess Osteogenesis

Alizarin Red S Staining
(Calcium Deposition)

Phenotypic

qPCR Analysis
(BMP2, BMP6 Expression)

Gene Expression

Click to download full resolution via product page

Caption: Workflow for SR2595-induced osteogenic differentiation of MSCs.
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Experimental Workflow: Adipogenic Differentiation Inhibition
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Caption: Workflow for assessing SR2595's inhibition of adipogenesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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